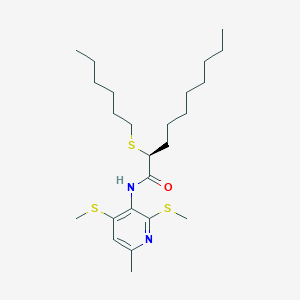

CP-113818

Description

Properties

CAS No. |

135025-12-6 |

|---|---|

Molecular Formula |

C24H42N2OS3 |

Molecular Weight |

470.8 g/mol |

IUPAC Name |

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)-3-pyridinyl]decanamide |

InChI |

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |

InChI Key |

XAMYAYIMCKELIP-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

Canonical SMILES |

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of CP-113818

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The information presented herein is synthesized from key preclinical studies, focusing on its impact on cholesterol metabolism and the processing of amyloid precursor protein (APP), with significant implications for Alzheimer's disease research.

Core Mechanism of Action

This compound is a potent and specific inhibitor of both liver and intestinal ACAT, with IC50 values ranging from 17 to 75 nM. ACAT is an enzyme located in the endoplasmic reticulum (ER) that catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound effectively blocks this process, leading to a decrease in cholesteryl ester levels and a subsequent increase in the pool of free cholesterol within the ER.

This alteration in cellular cholesterol homeostasis is central to the downstream effects of this compound. It has been demonstrated that the compound does not directly inhibit the β- and γ-secretase enzymes responsible for the amyloidogenic processing of APP. Instead, the inhibition of ACAT and the resulting modulation of the cellular lipid environment indirectly affect APP metabolism, leading to a significant reduction in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.

Preliminary evidence also suggests that ACAT inhibition by this compound may induce the ER-associated degradation (ERAD) of APP. This is potentially mediated by an increased association of APP with ER chaperones such as GRP94 and the protease/chaperone HtrA2, leading to the degradation of APP within the early secretory pathway and thereby reducing its availability for amyloidogenic processing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species/Cell Line | IC50 Value (nM) |

| ACAT Inhibition | Various (Liver & Intestine) | 17 - 75 |

Table 2: In Vivo Effects of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Data from a two-month treatment study in hAPP (human amyloid precursor protein) transgenic mice.

| Parameter | Tissue/Fluid | % Reduction vs. Control |

| Amyloid Plaque Accumulation | Brain | 88% - 99% |

| Membrane/Insoluble Aβ Levels | Brain | 83% - 96% |

| Soluble Aβ42 Levels | Brain Homogenates | 34% |

| Brain Cholesteryl Esters | Brain | 86% |

| Serum Total Cholesterol | Serum | 29% |

| Hepatic Free Cholesterol | Liver | Up to 37% (dose-dependent) |

| Hepatic Cholesteryl Esters | Liver | Up to 93% (dose-dependent) |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (hAPPFAD mice) on a C57BL/6 background were used.

-

Drug Administration: this compound was administered via implantable slow-release biopolymer pellets for 60 days. Dosages ranged from 0 to 7.1 mg/kg/day.

-

Tissue Collection and Preparation: Following treatment, mice were euthanized, and brains were harvested. One hemisphere was fixed for immunohistochemistry, and the other was snap-frozen for biochemical analyses.

-

Amyloid Plaque Quantification: Fixed brain hemispheres were sectioned and stained with anti-Aβ antibodies. The amyloid plaque burden was quantified using image analysis software to calculate the percentage of the area covered by plaques in specific brain regions (e.g., hippocampus and cortex).

-

Aβ Level Measurement (ELISA): Brain tissue was sequentially extracted to isolate soluble and insoluble fractions. Aβ40 and Aβ42 levels in these fractions were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).

-

Cholesterol and Cholesteryl Ester Analysis: Lipids were extracted from brain and liver tissue using standard chloroform/methanol extraction methods. Free cholesterol and cholesteryl ester levels were determined by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Behavioral Analysis (Morris Water Maze): To assess spatial learning and memory, mice were tested in a Morris water maze. The protocol involved training the mice to find a hidden platform in a pool of opaque water, followed by a probe trial with the platform removed to assess memory retention.

2. In Vitro ACAT Inhibition Assay

-

Enzyme Source: Microsomes containing ACAT were prepared from the liver or intestine of various species.

-

Assay Principle: The assay measures the incorporation of radiolabeled oleoyl-CoA into cholesteryl oleate in the presence of cholesterol substrate.

-

Procedure: Microsomes were incubated with cholesterol, radiolabeled oleoyl-CoA, and varying concentrations of this compound. The reaction was stopped, and lipids were extracted. The amount of radiolabeled cholesteryl oleate formed was quantified by thin-layer chromatography and scintillation counting.

-

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for in vivo studies of this compound.

The ACAT Inhibitor CP-113818: A Deep Dive into its Preclinical Efficacy and Mechanism in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The intricate relationship between cholesterol metabolism and Aβ production has identified Acyl-CoA:cholesterol acyltransferase (ACAT) as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical research on CP-113818, a potent ACAT inhibitor, and its significant impact on reducing Alzheimer's-like pathology in animal models. This document details the quantitative outcomes of key studies, outlines the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The efficacy of this compound in mitigating Alzheimer's disease pathology has been demonstrated in preclinical studies using transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial AD (APP751 with London and Swedish mutations). Two months of treatment with this compound resulted in substantial reductions in key pathological markers.

| Parameter | Outcome | Quantitative Result | Citation |

| Amyloid Pathology | Reduction in Amyloid Plaque Accumulation | 88% - 99% | [1][2] |

| Reduction in Membrane/Insoluble Aβ Levels | 83% - 96% | [1][2] | |

| Reduction in Soluble Aβ42 in Brain Homogenates | 34% | [1][2] | |

| Cholesterol Metabolism | Decrease in Brain Cholesteryl-Esters | 86% | [1][2] |

| Cognitive Function | Improvement in Spatial Learning | Slight improvement correlated with decreased Aβ levels | [1][2] |

Proposed Mechanism of Action

This compound is a non-isotype-specific ACAT inhibitor, targeting both ACAT1 and ACAT2.[3] The primary proposed mechanism for its therapeutic effect in the context of Alzheimer's disease revolves around the modulation of cholesterol homeostasis, which in turn affects the processing of the amyloid precursor protein (APP). By inhibiting ACAT, this compound prevents the esterification of cholesterol into cholesteryl esters for storage. This alteration in cellular cholesterol distribution is thought to impact the localization and processing of APP within the endoplasmic reticulum and lipid rafts, leading to a downregulation of APP maturation and a subsequent decrease in the production of amyloid-beta peptides.[3]

References

- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

- 2. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blocking cholesterol storage to treat Alzheimers disease [explorationpub.com]

The Discovery and Early Evaluation of CP-113818: A Potent ACAT Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-113818 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1] Early research into this compound revealed its potential in two significant therapeutic areas: hypercholesterolemia and Alzheimer's disease. By modulating cholesterol metabolism, this compound demonstrated the ability to lower atherogenic lipoprotein levels and, intriguingly, to significantly reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the foundational studies that characterized this compound, detailing its in vitro and in vivo pharmacological properties, the experimental protocols used in its evaluation, and the underlying signaling pathways affected by its mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early studies of this compound, highlighting its potency and efficacy in various experimental models.

Table 1: In Vitro Inhibition of ACAT by this compound

| Cell Line/Tissue Source | IC50 (nM) | Reference |

| Liver and Intestinal ACAT (various species) | 17 - 75 | [1] |

| HepG2 cells | 6 | |

| THP-1 cells | 63 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (hAPPFAD Transgenic Mice)

| Parameter | Reduction (%) | Treatment Duration | Reference |

| Amyloid Plaque Accumulation | 88 - 99 | 2 months | [2][3][4] |

| Membrane/Insoluble Aβ Levels | 83 - 96 | 2 months | [2][3][4] |

| Brain Cholesteryl Esters | 86 | 2 months | [2][3] |

| Soluble Aβ42 | 34 | 2 months | [2] |

| Serum Total Cholesterol | 29 | 2 months |

Experimental Protocols

This section details the methodologies for key experiments cited in the early evaluation of this compound.

In Vitro ACAT Inhibition Assay (Microsomal Preparation)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound on the ACAT enzyme using microsomal fractions from cells or tissues.

1. Preparation of Microsomes:

-

Harvest cultured cells (e.g., HepG2, THP-1) or fresh tissue (e.g., liver, intestine).

-

Homogenize the cells or tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) on ice.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford or BCA assay).

2. ACAT Inhibition Assay:

-

In a reaction tube, combine the microsomal preparation (containing the ACAT enzyme) with a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

-

Pre-incubate the mixture for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrates: cholesterol (often delivered in a detergent like Triton X-100 or complexed with cyclodextrin) and a radiolabeled fatty acyl-CoA, typically [1-14C]oleoyl-CoA.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1 v/v).

3. Analysis of Cholesteryl Ester Formation:

-

Vortex the tubes to extract the lipids into the organic phase.

-

Centrifuge to separate the phases and carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the samples onto a thin-layer chromatography (TLC) plate (silica gel).

-

Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

-

Visualize the separated lipids (e.g., using iodine vapor or a phosphorimager).

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol outlines the general procedure for evaluating the in vivo effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the hAPPFAD mice.

1. Animal Model and Drug Administration:

-

Use a transgenic mouse model that develops key features of Alzheimer's disease pathology, such as the hAPPFAD mouse line which expresses mutant human amyloid precursor protein (APP).

-

Administer this compound to the mice. A common method for ensuring stable drug levels is the subcutaneous implantation of slow-release biopolymer pellets containing the compound. A placebo pellet is implanted in the control group.

-

The treatment duration is typically several months to allow for the development and potential modulation of amyloid pathology.

2. Behavioral Testing (e.g., Morris Water Maze):

-

Assess cognitive function, particularly spatial learning and memory, using standardized behavioral tests like the Morris Water Maze.

-

The test involves training mice to find a hidden platform in a circular pool of opaque water, using spatial cues in the room.

-

Record parameters such as the time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed).

3. Tissue Collection and Processing:

-

At the end of the treatment period, euthanize the mice and collect brain tissue and blood samples.

-

Perfuse the animals with saline to remove blood from the brain.

-

Dissect the brain into different regions (e.g., cortex, hippocampus) for various analyses.

4. Biochemical and Histological Analysis:

-

Amyloid-beta (Aβ) Quantification: Homogenize brain tissue and perform enzyme-linked immunosorbent assays (ELISAs) to measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42).

-

Amyloid Plaque Staining: Prepare brain sections and perform immunohistochemistry or staining with dyes like Thioflavin S or Congo red to visualize and quantify amyloid plaques.

-

Cholesteryl Ester Measurement: Extract lipids from brain tissue and use enzymatic assays or chromatography to measure the levels of cholesteryl esters.

-

Western Blotting: Analyze the levels of APP and its cleavage products to assess the impact of the treatment on APP processing.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of its preclinical evaluation.

Caption: Signaling pathway of this compound as an ACAT inhibitor.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

The early studies on this compound established it as a potent inhibitor of the ACAT enzyme with significant therapeutic potential. Its ability to modulate cholesterol metabolism and reduce amyloid-beta production in preclinical models provided a strong rationale for its further development, particularly in the context of Alzheimer's disease. The data and methodologies outlined in this technical guide serve as a foundational reference for researchers in the field of neurodegenerative disease and cholesterol metabolism, highlighting the critical role of ACAT as a drug target and the multifaceted approach required for the preclinical evaluation of such compounds.

References

- 1. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 2. curealz.org [curealz.org]

- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

CP-113818: A Potent Modulator of Amyloid-Beta Production Through ACAT Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CP-113818, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), has demonstrated significant efficacy in reducing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Both in vitro and extensive in vivo studies have established that by modulating cellular cholesterol metabolism, this compound interferes with the amyloidogenic processing of the amyloid precursor protein (APP), leading to a substantial decrease in Aβ levels. This document provides a comprehensive overview of the core data, experimental methodologies, and proposed mechanisms of action for this compound's effect on Aβ production, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Cholesterol Homeostasis

This compound's primary molecular target is the enzyme ACAT, which is responsible for the esterification of free cholesterol into cholesteryl esters for cellular storage.[1][2] By inhibiting ACAT, this compound alters the intracellular distribution of cholesterol, which in turn influences the proteolytic processing of APP.[3][4] The prevailing hypothesis is that this shift in cholesterol homeostasis affects the activity of the secretase enzymes (α-, β-, and γ-secretase) that cleave APP, thereby reducing the generation of amyloidogenic Aβ peptides.[3] Some evidence also suggests that ACAT inhibition may delay the maturation of APP and promote its retention in the endoplasmic reticulum, making it less available to the secretases.[3]

Signaling Pathway Overview

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Aβ Reduction

This compound has demonstrated a robust, dose-dependent reduction in Aβ levels in preclinical models. The most comprehensive data comes from in vivo studies using a transgenic mouse model of Alzheimer's disease.

Table 1: In Vivo Efficacy of this compound in an AD Mouse Model

| Parameter | Reduction (%) | Experimental Details |

| Amyloid Plaque Accumulation | 88-99% | Two-month treatment in hAPP(751) transgenic mice.[5] |

| Membrane/Insoluble Aβ Levels | 83-96% | Brain homogenates from treated hAPP(751) transgenic mice.[5] |

| Soluble Aβ42 Levels | 34% | Brain homogenates from treated hAPP(751) transgenic mice.[4][5] |

| Brain Cholesteryl Esters | 86% | Brain homogenates from treated hAPP(751) transgenic mice.[3][5] |

Table 2: In Vitro Potency of this compound

| Cell Line | IC50 (nM) | Assay |

| HepG2 | 6 | ACAT inhibition. |

| THP-1 | 63 | ACAT inhibition. |

Note: Specific quantitative data on the percentage reduction of Aβ in cell-based experiments were not detailed in the reviewed literature.

Experimental Protocols

The following methodologies are based on the pivotal study by Hutter-Paier et al. (2004) published in Neuron.

In Vivo Efficacy Study in a Transgenic Mouse Model

-

Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations (mThy1-hAPP751, also referred to as TASD41) on a C57BL/6 background were used.[4][5] These mice develop significant amyloid plaque pathology.

-

Drug Administration: To ensure stable and continuous delivery of the compound, this compound was administered via implantable slow-release biopolymer pellets. The treatment duration was two months.[5]

-

Biochemical Analysis of Aβ Levels:

-

Following the treatment period, mouse brains were harvested.

-

Brain homogenates were prepared for the differential extraction of soluble and insoluble Aβ fractions.

-

Aβ levels (specifically Aβ40 and Aβ42) were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Histopathological Analysis:

-

Brain tissue was fixed, sectioned, and subjected to immunohistochemistry using antibodies specific for Aβ to visualize amyloid plaques.

-

Quantitative image analysis was performed to determine the amyloid plaque load in specific brain regions, such as the cortex and hippocampus.

-

-

Cholesteryl Ester Measurement:

-

Lipids were extracted from brain homogenates.

-

Cholesteryl ester levels were quantified, likely using enzymatic assays or chromatographic methods, to confirm the pharmacological effect of ACAT inhibition.

-

-

Behavioral Assessment:

-

Spatial learning and memory were assessed using the Morris water maze test.[3] This involved training the mice to find a hidden platform in a pool of water and testing their memory of the platform's location.

-

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Implications for Drug Development

The substantial reduction in amyloid pathology observed with this compound treatment in a relevant animal model highlights the potential of ACAT inhibition as a therapeutic strategy for Alzheimer's disease.[5] The data suggests that modulating cholesterol metabolism can be a potent lever for controlling the production of neurotoxic Aβ peptides. For drug development professionals, these findings support the continued exploration of ACAT inhibitors and other approaches that target the intersection of lipid metabolism and APP processing. The slight improvement in spatial learning also suggests that reducing Aβ levels through this mechanism could translate to cognitive benefits.[5] Further research to elucidate the precise molecular links between cellular cholesterol levels and secretase activity could unveil additional targets within this pathway.

References

- 1. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 3. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. η-Secretase processing of APP inhibits neuronal activity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The role of ACAT inhibition in neurodegenerative diseases

An In-depth Technical Guide to the Role of ACAT Inhibition in Neurodegenerative Diseases

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of cholesterol metabolism within the central nervous system is an increasingly recognized factor in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease (AD). Acyl-CoA:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform predominant in the brain, has emerged as a key therapeutic target. This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets. Inhibition of ACAT1 does not reduce total cellular cholesterol but rather modulates its subcellular distribution, leading to a cascade of beneficial effects. Preclinical evidence robustly demonstrates that ACAT inhibition reduces the production of amyloid-beta (Aβ) peptides, mitigates Aβ-related pathology, enhances the clearance of pathogenic proteins through autophagy, and suppresses neuroinflammatory pathways. While the most extensive research has been conducted in the context of AD, compelling evidence also points to the therapeutic potential of ACAT inhibition in other conditions such as Niemann-Pick type C (NPC) disease. Furthermore, foundational research linking α-synuclein, the pathological hallmark of Parkinson's disease (PD), to cholesteryl esters provides a strong rationale for exploring this strategy in synucleinopathies. This technical guide synthesizes the core mechanisms, presents key quantitative data from preclinical studies, details essential experimental protocols, and visualizes the underlying pathways to provide a comprehensive resource for professionals in the field.

The Central Role of ACAT in Brain Cholesterol Homeostasis

The brain is the most cholesterol-rich organ, with this lipid playing a critical role in membrane integrity, synaptogenesis, and signal transduction.[1] Brain cholesterol homeostasis is tightly regulated, as the blood-brain barrier isolates it from peripheral circulation.[1] Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that prevents the buildup of excess free cholesterol by converting it into inert cholesteryl esters (CE), which are subsequently stored in cytoplasmic lipid droplets.[2][3]

There are two isoforms of this enzyme:

-

ACAT1 (or SOAT1): Resides in the endoplasmic reticulum (ER) and is ubiquitously expressed in all tissues, including all cell types in the brain. It is the predominant isoform in neurons, microglia, and astrocytes.[2][4][5]

-

ACAT2 (or SOAT2): Is primarily expressed in the intestines and liver and plays a minimal role in the central nervous system.[2][6]

Therefore, ACAT1 is considered the primary therapeutic target for neurodegenerative diseases.

ACAT Inhibition in Alzheimer's Disease

The strongest evidence for the therapeutic potential of ACAT inhibition comes from extensive research in Alzheimer's disease models. The mechanism is multifaceted, impacting amyloid pathology, tauopathy, and neuroinflammation.

Mechanism 1: Reduction of Amyloid-β Generation and Aggregation

ACAT inhibition has been consistently shown to decrease the production and accumulation of Aβ, the primary component of amyloid plaques.[7][8] This occurs through a mechanism distinct from that of statins.[7] Instead of lowering overall cholesterol synthesis, ACAT inhibitors alter the subcellular distribution of free cholesterol, which in turn affects the processing of the Amyloid Precursor Protein (APP).

The proposed signaling pathway suggests that by preventing cholesterol esterification in the ER, ACAT inhibition reduces the maturation and trafficking of APP to lipid rafts, which are membrane microdomains rich in the β-secretase (BACE1) and γ-secretase enzymes required for amyloidogenic processing.[2] This leads to a decrease in the generation of APP C-terminal fragments (APP-CTFs) and, consequently, a reduction in the secretion of Aβ peptides, particularly the highly amyloidogenic Aβ42.[2][9]

References

- 1. ACAT1/SOAT1 Blockade Suppresses LPS-Mediated Neuroinflammation by Modulating the Fate of Toll-like Receptor 4 in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acat1/Soat1 knockout extends the mutant Npc1 mouse lifespan and ameliorates functional deficiencies in multiple organelles of mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]

The ACAT Inhibitor CP-113818: A Comprehensive Technical Review of its Impact on Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-113818 is a potent, non-isoform-specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound modulates several critical pathways involved in cholesterol absorption, storage, and transport. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action and its profound effects on cholesterol metabolism as demonstrated in numerous preclinical studies. This document summarizes key quantitative data, outlines detailed experimental protocols for the evaluation of ACAT inhibitors, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the regulation of cellular cholesterol homeostasis. In mammals, there are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and plays a role in cholesteryl ester storage in various tissues, and ACAT2, which is primarily found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.

This compound is a potent, orally active small molecule that demonstrates robust inhibition of both ACAT1 and ACAT2. Its ability to interfere with cholesterol esterification has significant implications for lipid metabolism, making it a valuable tool for research and a potential therapeutic agent for conditions characterized by dyslipidemia and cholesterol accumulation.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of ACAT. By preventing the conversion of free cholesterol to cholesteryl esters, it reduces the intracellular pool of stored cholesterol. This, in turn, leads to a series of downstream effects on cholesterol metabolism:

-

Inhibition of Intestinal Cholesterol Absorption: In the enterocytes of the small intestine, ACAT2 is responsible for esterifying absorbed dietary and biliary cholesterol, a crucial step for its packaging into chylomicrons. By inhibiting ACAT2, this compound significantly reduces the absorption of dietary cholesterol.

-

Reduction of Hepatic Cholesteryl Ester Accumulation: In the liver, ACAT is involved in the storage of excess cholesterol as cholesteryl esters. Inhibition of hepatic ACAT by this compound prevents the accumulation of cholesteryl esters in the liver, which can be beneficial in conditions of hepatic steatosis.

-

Modulation of Lipoprotein Metabolism: By reducing the availability of cholesteryl esters in the liver, this compound can alter the assembly and secretion of very-low-density lipoproteins (VLDL), the precursors to low-density lipoproteins (LDL). This leads to a favorable alteration in the plasma lipoprotein profile, characterized by a reduction in atherogenic lipoproteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Enzyme Source | Species | IC50 (nM) | Reference |

| Liver Microsomes | Human | 17-75 | [1] |

| Intestinal Microsomes | Human | 17-75 | [1] |

| Liver Microsomes | Rat | 17-75 | [1] |

| Intestinal Microsomes | Rat | 17-75 | [1] |

| Liver Microsomes | Hamster | 17-75 | [1] |

| Intestinal Microsomes | Hamster | 17-75 | [1] |

| Liver Microsomes | Rabbit | 17-75 | [1] |

| Intestinal Microsomes | Rabbit | 17-75 | [1] |

| Liver Microsomes | Monkey | 17-75 | [1] |

| Intestinal Microsomes | Monkey | 17-75 | [1] |

Table 2: In Vivo Efficacy of this compound on Cholesterol Absorption

| Animal Model | Dose | Inhibition of Cholesterol Absorption (%) | Reference |

| Hamster | 6 µg/kg (ED50) | 50 | [1] |

| Rabbit | 10 µg/kg (ED50) | 50 | [1] |

| Cynomolgus Monkey | 10 mg/kg | 40 | [1] |

| African Green Monkey | 10 mg/kg | 26 | [1] |

Table 3: In Vivo Effects of this compound on Plasma Lipoproteins and Liver Cholesterol

| Animal Model | Treatment Details | Key Findings | Reference |

| Cholesterol-fed Rats | Not specified | Prevented the increase in liver cholesterol | [1] |

| Cholesterol-fed Hamsters | Not specified | Prevented the increase in liver cholesterol | [1] |

| Cholesterol-fed Rabbits | Not specified | Prevented the increase in liver cholesterol; Selectively decreased β-VLDL, IDL, and LDL; Shifted cholesterol distribution from atherogenic lipoproteins (96% to 81%) to HDL (4% to 19%) | [1] |

| Cynomolgus Monkeys | Not specified | Decreased LDL cholesterol by ~30%; Increased HDL cholesterol | [1] |

| African Green Monkeys | Not specified | Decreased LDL cholesterol by ~30%; No effect on HDL cholesterol | [1] |

| hAPP Transgenic Mice (Alzheimer's Model) | 0-7.1 mg/kg/day | Reduced serum total cholesterol by 29%; Decreased hepatic free cholesterol by up to 37% and cholesteryl esters by up to 93% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro ACAT Inhibition Assay (Microsomal)

This protocol is adapted from standard methods for assessing ACAT activity in microsomal preparations.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on ACAT activity.

Materials:

-

Liver or intestinal tissue from the species of interest.

-

Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

[1-14C]Oleoyl-CoA (radiolabeled substrate).

-

Unlabeled oleoyl-CoA.

-

Bovine serum albumin (BSA).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and vials.

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

ACAT Activity Assay:

-

In a reaction tube, combine the microsomal preparation, BSA, and various concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a mixture of [1-14C]oleoyl-CoA and unlabeled oleoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding a lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids from the reaction mixture.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica gel corresponding to the cholesteryl ester band into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Cholesterol Absorption Assay (Radiolabeled Cholesterol)

This protocol is based on studies measuring the inhibition of cholesterol absorption in animal models.

Objective: To determine the in vivo efficacy (ED50) of this compound in inhibiting intestinal cholesterol absorption.

Materials:

-

Animal model (e.g., hamsters, rabbits).

-

[3H]Cholesterol or [14C]Cholesterol.

-

Lipid vehicle for oral administration (e.g., corn oil, medium-chain triglycerides).

-

This compound formulated for oral administration.

-

Blood collection supplies.

-

Scintillation counter.

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize animals to the housing conditions and diet.

-

Administer a single oral dose of this compound (at various concentrations) or vehicle to different groups of animals.

-

After a specified time (e.g., 30-60 minutes), administer an oral dose of radiolabeled cholesterol in a lipid vehicle.

-

-

Blood Sampling:

-

Collect blood samples at various time points after the administration of radiolabeled cholesterol (e.g., 2, 4, 8, 24, 48, and 72 hours).

-

-

Sample Processing and Analysis:

-

Separate plasma from the blood samples.

-

Extract lipids from the plasma.

-

Quantify the amount of radioactivity in the plasma lipid extract using a scintillation counter.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) of plasma radioactivity over time for each animal.

-

Determine the percentage of inhibition of cholesterol absorption for each dose of this compound compared to the vehicle control group.

-

Calculate the ED50 value, which is the dose of this compound that produces a 50% inhibition of cholesterol absorption.

-

In Vivo Hypercholesterolemia Model and Lipoprotein Analysis

This protocol describes a general procedure for inducing hypercholesterolemia in an animal model and analyzing the effects of this compound on the lipoprotein profile.

Objective: To evaluate the effect of this compound on plasma lipoprotein profiles and liver cholesterol content in a diet-induced hypercholesterolemia model.

Materials:

-

Animal model (e.g., rats, rabbits, monkeys).

-

High-cholesterol diet (e.g., standard chow supplemented with 0.5-2% cholesterol and 10-15% fat).

-

This compound formulated for administration (e.g., in the diet, by oral gavage).

-

Blood collection and processing supplies.

-

Liver tissue collection and storage supplies.

-

Fast performance liquid chromatography (FPLC) system for lipoprotein separation.

-

Enzymatic kits for cholesterol and triglyceride quantification.

Procedure:

-

Induction of Hypercholesterolemia:

-

Feed the animals a high-cholesterol diet for a specified period (e.g., 4-12 weeks) to induce elevated plasma cholesterol levels.

-

-

Treatment with this compound:

-

Divide the hypercholesterolemic animals into treatment and control groups.

-

Administer this compound to the treatment group daily for a defined duration (e.g., 2-8 weeks). The control group receives the vehicle.

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples for lipoprotein analysis.

-

Euthanize the animals and collect liver tissue for lipid analysis.

-

-

Lipoprotein Profile Analysis:

-

Separate plasma lipoproteins (VLDL, IDL, LDL, HDL) using FPLC.

-

Quantify the cholesterol and triglyceride content in each lipoprotein fraction using enzymatic assays.

-

-

Liver Lipid Analysis:

-

Homogenize the liver tissue.

-

Extract lipids from the liver homogenate.

-

Quantify the total cholesterol, free cholesterol, and cholesteryl ester content in the liver lipid extract.

-

-

Data Analysis:

-

Compare the plasma lipoprotein cholesterol and triglyceride concentrations, as well as the liver lipid content, between the this compound-treated group and the control group using appropriate statistical tests.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of ACAT in Cholesterol Metabolism

References

The Therapeutic Potential of CP-113818: An ACAT Inhibitor for Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-113818 is a potent, small-molecule inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cholesterol metabolism. Emerging preclinical evidence has highlighted the therapeutic potential of this compound, particularly in the context of Alzheimer's disease. By modulating cholesterol esterification, this compound has been shown to significantly reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles in the brain. The accumulation of Aβ is considered a central event in the pathogenesis of the disease. This compound has emerged as a promising therapeutic candidate due to its ability to inhibit Acyl-coenzyme A: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT has been shown to reduce the generation of Aβ peptides, suggesting a direct link between cholesterol metabolism and amyloid pathology. This guide will delve into the quantitative data from preclinical studies, provide detailed experimental methodologies for key assays, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action: ACAT Inhibition and Aβ Reduction

This compound exerts its therapeutic effect by potently inhibiting the enzyme ACAT.[1] This inhibition disrupts the normal process of cholesterol esterification within the cell. The prevailing hypothesis is that by preventing the formation of cholesteryl esters, this compound alters the distribution of free cholesterol within cellular membranes. This change in the lipid environment is thought to influence the processing of the amyloid precursor protein (APP), steering it away from the amyloidogenic pathway that leads to the production of Aβ peptides.

Quantitative Preclinical Data

Preclinical studies utilizing transgenic mouse models of Alzheimer's disease have demonstrated the significant efficacy of this compound in mitigating amyloid pathology. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro ACAT Inhibition by this compound

| Enzyme Source | IC50 (nM) |

| Rat Liver Microsomes | 17 |

| Rat Intestinal Microsomes | 25 |

| Human Liver Microsomes | 50 |

| Human Intestinal Microsomes | 75 |

Data compiled from publicly available research.

Table 2: Effects of this compound on Amyloid Pathology in a Transgenic Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | % Reduction vs. Control |

| Amyloid Plaque Accumulation | This compound | 88 - 99% |

| Insoluble Aβ40 Levels | This compound | ~90% |

| Insoluble Aβ42 Levels | This compound | ~96% |

| Brain Cholesteryl Esters | This compound | ~86% |

Data from a two-month treatment study in hAPP transgenic mice.[2]

Table 3: Effects of this compound on Cholesterol Levels in Various Animal Models

| Animal Model | Treatment | Effect on LDL Cholesterol | Effect on HDL Cholesterol |

| Cholesterol-fed Rats | This compound | - | - |

| Cholesterol-fed Hamsters | This compound | - | - |

| Cholesterol-fed Rabbits | This compound | ↓ | ↑ |

| Cynomolgus Monkeys | This compound | ↓ (~30%) | ↑ |

| African Green Monkeys | This compound | ↓ (~30%) | No significant change |

Data from various preclinical studies on cholesterol metabolism.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's therapeutic potential.

In Vitro ACAT Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on ACAT enzyme activity using a radiolabeled substrate.

Materials:

-

Microsomal fractions from liver or intestine (source of ACAT enzyme)

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

Bovine serum albumin (BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, reaction buffer, and BSA.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the lipid extraction solvents.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of ACAT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Aβ Levels by ELISA

This protocol describes the enzyme-linked immunosorbent assay (ELISA) for the quantification of Aβ40 and Aβ42 in mouse brain homogenates.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)

-

Guanidine-HCl for insoluble Aβ extraction

-

Aβ40 and Aβ42 specific ELISA kits (containing capture antibody, detection antibody, standard peptides, and substrate)

-

Microplate reader

Procedure:

-

Brain Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Fractionation: Centrifuge the homogenate to separate the soluble and insoluble fractions. The supernatant contains the soluble Aβ fraction.

-

Insoluble Aβ Extraction: Resuspend the pellet in a solution containing guanidine-HCl to solubilize the aggregated Aβ.

-

ELISA Procedure:

-

Coat a 96-well plate with the capture antibody specific for either Aβ40 or Aβ42.

-

Block the plate to prevent non-specific binding.

-

Add the prepared brain homogenate fractions (soluble and insoluble) and the standard Aβ peptides to the wells.

-

Incubate to allow the Aβ to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add the biotinylated detection antibody.

-

Incubate to allow the detection antibody to bind to the captured Aβ.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add the HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve using the known concentrations of the Aβ standard peptides. Calculate the concentration of Aβ in the brain samples based on the standard curve.

Immunohistochemical Staining of Amyloid Plaques

This protocol details the procedure for visualizing amyloid plaques in brain sections using immunohistochemistry.

Materials:

-

Formalin-fixed, paraffin-embedded mouse brain sections

-

Anti-Aβ antibody (e.g., 6E10 or 4G8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Antigen retrieval solution (e.g., formic acid or citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the brain sections in xylene and rehydrate through a graded series of ethanol solutions.

-

Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes. This can be achieved by incubating the sections in formic acid or by heat-induced epitope retrieval in citrate buffer.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody.

-

ABC Reagent Incubation: Wash the sections and incubate with the ABC reagent.

-

Visualization: Wash the sections and visualize the antibody binding by adding the DAB substrate, which will produce a brown precipitate at the site of the amyloid plaques.

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain like hematoxylin (optional). Dehydrate the sections and mount with a coverslip.

-

Analysis: Examine the sections under a microscope to visualize and quantify the amyloid plaque burden.

Morris Water Maze for Spatial Learning and Memory

This protocol describes the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents.

Materials:

-

Circular water tank (pool)

-

Escape platform

-

Water (made opaque with non-toxic paint)

-

Video tracking system and software

-

Visual cues placed around the room

Procedure:

-

Acquisition Phase (Learning):

-

Fill the pool with water and place the escape platform in a fixed location, submerged just below the water surface.

-

For several consecutive days, place the mouse in the water at different starting positions and allow it to swim and find the hidden platform.

-

Record the time it takes for the mouse to find the platform (escape latency) and the path taken using the video tracking system.

-

If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

-

Probe Trial (Memory):

-

After the acquisition phase, remove the escape platform from the pool.

-

Place the mouse in the pool and allow it to swim for a set period (e.g., 60 seconds).

-

Record the time the mouse spends swimming in the quadrant where the platform was previously located.

-

-

Data Analysis:

-

Analyze the escape latency during the acquisition phase to assess learning. A decrease in escape latency over days indicates learning.

-

Analyze the time spent in the target quadrant during the probe trial to assess memory. A significant preference for the target quadrant indicates good spatial memory.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures.

Conclusion

This compound represents a compelling therapeutic candidate for Alzheimer's disease by targeting the intersection of cholesterol metabolism and amyloid pathology. The preclinical data strongly support its ability to reduce Aβ production and amyloid plaque burden. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into this compound and other ACAT inhibitors. As the field continues to explore novel therapeutic avenues for neurodegenerative diseases, a thorough understanding of the mechanism and preclinical validation of compounds like this compound will be paramount for successful clinical translation. This document serves as a foundational resource for scientists and researchers dedicated to advancing the development of effective treatments for Alzheimer's disease.

References

The ACAT Inhibitor CP-113818: A Technical Guide to its Impact on Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-113818, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), has emerged as a significant small molecule in the preclinical investigation of Alzheimer's disease therapeutics. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. Through the inhibition of ACAT, this compound indirectly curtails the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques. This document synthesizes the available quantitative data, details the experimental methodologies employed in seminal studies, and presents visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Indirect Modulation of APP Processing

This compound exerts its effect on APP processing not by directly targeting the secretase enzymes (α-, β-, and γ-secretase) responsible for APP cleavage, but by altering cellular cholesterol metabolism. As an ACAT inhibitor, this compound blocks the esterification of cholesterol into cholesteryl esters for storage. This leads to an increase in free cholesterol within the endoplasmic reticulum (ER). The altered cholesterol homeostasis in the ER is believed to be the primary driver of the subsequent effects on APP.

The prevailing hypothesis is that ACAT inhibition by this compound delays the maturation and trafficking of newly synthesized APP from the ER to the Golgi apparatus and the cell surface, where the amyloidogenic processing primarily occurs.[1][2] This retention of immature APP in the ER limits its availability as a substrate for β-secretase (BACE1) and γ-secretase, the enzymes that sequentially cleave APP to generate Aβ.[3] Consequently, the production of APP C-terminal fragments (APP-CTFs), the immediate precursors to Aβ, is reduced.[3]

Quantitative Effects of this compound on APP Processing and Amyloid Pathology

The most comprehensive quantitative data on the efficacy of this compound comes from in vivo studies using a transgenic mouse model of Alzheimer's disease expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations.

| Parameter | Treatment Group | Reduction (%) | Reference |

| Amyloid Plaque Accumulation | This compound (2 months) | 88 - 99% | [4] |

| Membrane/Insoluble Aβ Levels | This compound (2 months) | 83 - 96% | [4] |

| Soluble Aβ42 Levels | This compound (2 months) | 34% | [4] |

| Brain Cholesteryl-Esters | This compound (2 months) | 86% | [4] |

Key Experimental Protocols

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the long-term efficacy of this compound in reducing Alzheimer's-like pathology in a relevant animal model.

Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations.[4]

Treatment Administration:

-

Formulation: this compound was incorporated into slow-release biopolymer pellets.

-

Route of Delivery: Subcutaneous implantation of the pellets.

-

Dosage: The specific dosage administered via the pellets is not detailed in the primary literature.

-

Duration of Treatment: 2 months.[4]

Endpoint Analysis:

-

Immunohistochemistry: Brain sections were stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.

-

ELISA for Aβ Levels: Brain homogenates were fractionated to separate soluble and insoluble proteins. Aβ40 and Aβ42 levels in these fractions were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Cholesterol Ester Measurement: Brain tissue was analyzed to determine the levels of cholesteryl esters to confirm the pharmacological effect of the ACAT inhibitor.

In Vitro Aβ Production Assay

Objective: To determine the effect of this compound on the production of Aβ peptides in a cell-based model.

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP are a commonly used model for such studies.[5]

Experimental Procedure:

-

Cell Culture: CHO-APP cells are cultured in appropriate media and conditions to reach a suitable confluency.

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a defined period (e.g., 24-48 hours) to allow for effects on APP processing and Aβ secretion.

-

Sample Collection: The conditioned media is collected, and the cells are lysed to collect intracellular proteins.

-

Aβ Quantification: Aβ40 and Aβ42 levels in the conditioned media are quantified using specific ELISAs.

-

Cell Viability Assay: A parallel assay (e.g., MTT or LDH assay) is performed to ensure that the observed reduction in Aβ is not due to cellular toxicity.

Western Blot Analysis of APP and its Fragments

Objective: To analyze the effect of this compound on the levels of full-length APP and its C-terminal fragments (CTFs).

Sample Preparation: Cell lysates or brain homogenates from treated and control samples are prepared in a lysis buffer containing protease inhibitors.

Electrophoresis and Transfer:

-

Protein concentration is determined, and equal amounts of protein are loaded onto a Tris-Tricine or Tris-Glycine polyacrylamide gel for optimal separation of low molecular weight fragments.

-

Proteins are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the C-terminus of APP (e.g., rabbit polyclonal anti-APP-CTF). This allows for the simultaneous detection of full-length APP and the α- and β-CTFs.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the relative levels of full-length APP and the different CTF species.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound's Effect on APP Processing

Caption: Mechanism of this compound action on APP processing.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for in vivo analysis of this compound.

Logical Relationship in APP Amyloidogenic Processing

Caption: Amyloidogenic processing pathway of APP.

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy for Alzheimer's disease by targeting a key metabolic pathway that influences amyloidogenesis. The robust in vivo data demonstrating a significant reduction in amyloid pathology underscores the potential of ACAT inhibition. However, for a comprehensive understanding and to facilitate further drug development, several areas require further investigation. The precise molecular interactions linking ER cholesterol levels to APP trafficking need to be further elucidated. Additionally, obtaining specific in vitro potency data (IC50) for this compound and a detailed quantitative analysis of its effects on sAPPα and sAPPβ would be invaluable for a complete pharmacological profile. Future research should also focus on the long-term safety and efficacy of ACAT inhibitors and their potential for combination therapies in the management of Alzheimer's disease.

References

- 1. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of acyl-coenzyme A: cholesterol acyl transferase modulates amyloid precursor protein trafficking in the early secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT INHIBITION AND AMYLOID BETA REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced production and oligomerization of the 42-residue amyloid beta-protein by Chinese hamster ovary cells stably expressing mutant presenilins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CP-113818: An ACAT Inhibitor for Dementia Therapy

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical research on CP-113818, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), for the treatment of dementia, with a primary focus on Alzheimer's disease. The data herein summarizes the compound's mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of Alzheimer's disease by targeting cholesterol metabolism, a key pathway implicated in the pathogenesis of the disease. By inhibiting ACAT, this compound effectively reduces the esterification of cholesterol, leading to a decrease in the generation and accumulation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. Furthermore, emerging evidence suggests an indirect role of ACAT inhibition in mitigating tau pathology, another hallmark of Alzheimer's disease, through the modulation of cellular processes such as autophagy. Preclinical studies in transgenic mouse models have shown that treatment with this compound leads to a marked reduction in amyloid plaque burden and an improvement in cognitive function.

Mechanism of Action

This compound is a potent, non-peptidic inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of Alzheimer's disease, the activity of ACAT has been linked to the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting ACAT, this compound is proposed to alter the lipid environment of cellular membranes, thereby influencing the activity of secretases that cleave APP. This shift in APP processing favors the non-amyloidogenic pathway, reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo studies of this compound in a transgenic mouse model of Alzheimer's disease expressing human APP with the London (V717I) and Swedish (K670M/N671L) mutations.

| Table 1: Efficacy of this compound on Amyloid Pathology | |

| Parameter | Reduction with this compound Treatment |

| Amyloid Plaque Accumulation | 88% - 99%[1] |

| Membrane/Insoluble Aβ Levels | 83% - 96%[1] |

| Soluble Aβ42 Levels | 34%[1] |

| Brain Cholesteryl-Ester Levels | 86%[1] |

| Table 2: In Vitro Inhibitory Activity of this compound | |

| Enzyme Source | IC50 |

| Liver and Intestinal ACAT | 17 - 75 nM[2] |

Note: Detailed dose-response data and statistical significance are reported in the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this whitepaper are provided below to facilitate replication and further research.

Animal Model and Treatment

-

Animal Model: Transgenic mice expressing human APP751 with the London (V717I) and Swedish (K670M/N671L) mutations on a C57BL/6 background.

-

Treatment: this compound was administered to the mice for a duration of two months. Specific dosing regimens and formulations can be found in the primary research articles.

Quantification of Amyloid-Beta (Aβ) by ELISA

This protocol outlines the general steps for the quantification of soluble and insoluble Aβ from mouse brain homogenates.

-

Brain Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., 0.2% diethylamine in 50 mM NaCl for soluble fraction) at a concentration of 100 mg/mL on ice.

-

Fractionation:

-

Soluble Fraction: The homogenate is centrifuged at 100,000 x g for 1 hour at 4°C. The supernatant containing the soluble Aβ fraction is collected and neutralized.

-

Insoluble Fraction: The resulting pellet is sonicated in cold formic acid to extract the insoluble, plaque-associated Aβ. The extract is then neutralized.

-

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 (e.g., m2G3 for Aβ40 and m21F12 for Aβ42) and incubated overnight at 4°C.

-

The plate is blocked to prevent non-specific binding.

-

Brain homogenate samples and standards are added to the wells and incubated.

-

A biotinylated detection antibody that recognizes the N-terminus of human Aβ (e.g., m3D6) is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution (e.g., TMB) to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength. The concentration of Aβ in the samples is determined by comparison to the standard curve.

-

Immunohistochemistry for Amyloid Plaque Analysis

This protocol provides a general framework for the immunohistochemical staining of amyloid plaques in mouse brain sections.

-

Tissue Preparation: Mice are perfused with paraformaldehyde, and the brains are removed and post-fixed. Brains are then cryoprotected and sectioned.

-

Antigen Retrieval: Sections are treated with formic acid (e.g., 95% for 5 minutes) to expose the Aβ epitopes.

-

Staining:

-

Sections are incubated with a primary antibody against Aβ (e.g., a polyclonal Aβ antibody or monoclonal antibodies like 6E10 or 4G8).

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Image Analysis: Stained sections are imaged, and the amyloid plaque burden is quantified using image analysis software by measuring the percentage of the area occupied by plaques.

Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool is filled with opaque water. A hidden escape platform is submerged just below the water surface in one of the quadrants.

-

Training: Mice are trained over several days to find the hidden platform using spatial cues placed around the pool. Each trial begins with the mouse being placed in the water at a different starting position.

-

Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is recorded as a measure of spatial memory.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on APP processing and, indirectly, on tau pathology.

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines the typical experimental workflow for the preclinical assessment of compounds like this compound for Alzheimer's disease.

Caption: Preclinical evaluation workflow for this compound.

Pharmacokinetics and Bioavailability

While detailed pharmacokinetic data for this compound in preclinical models is not extensively published in the public domain, studies on other ACAT inhibitors provide some insights. For instance, the ACAT inhibitor K-604 has been shown to have low permeability across the blood-brain barrier. However, intranasal administration of K-604 in mice resulted in significantly higher brain concentrations compared to oral administration, with a brain-targeting efficiency index of 133-fold.[3] Another ACAT inhibitor, avasimibe (CI-1011), is orally bioavailable and has been evaluated in clinical trials for atherosclerosis.[4][5] Preclinical safety studies of avasimibe in beagle dogs indicated that toxicity was more closely associated with its pharmacodynamic effects on serum cholesterol rather than systemic exposure levels (Cmax or AUC).[6] It is important to note that this compound was reported to have failed in preclinical trials due to adrenal toxicity observed in animals.[7] Further investigation into the specific pharmacokinetic profile and brain bioavailability of this compound is warranted to fully understand its therapeutic potential and safety profile.

Conclusion

The preclinical data on this compound strongly suggest that ACAT inhibition is a viable therapeutic strategy for targeting the amyloid cascade in Alzheimer's disease. The significant reduction in amyloid pathology and the associated cognitive benefits observed in animal models underscore the potential of this compound. While the direct effects on tau pathology are less clear, the modulation of cholesterol metabolism and autophagy presents an intriguing indirect mechanism. Future research should focus on obtaining a more detailed pharmacokinetic and safety profile of this compound and other ACAT inhibitors with improved brain bioavailability and reduced off-target toxicity to advance this promising therapeutic approach towards clinical development for dementia.

References

- 1. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of a novel ACAT inhibitor (CP-113,818) in cholesterol-fed rats, hamsters, rabbits, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical safety evaluation of avasimibe in beagle dogs: an ACAT inhibitor with minimal adrenal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of CP-113818: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-113818 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, with a particular focus on its therapeutic potential in Alzheimer's disease. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzyme ACAT, which is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, this compound alters cellular cholesterol homeostasis. This modulation of cholesterol metabolism has been shown to indirectly affect the processing of the Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. Specifically, inhibition of ACAT has been demonstrated to reduce the generation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques found in the brains of Alzheimer's patients.[2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (ACAT Inhibition) | Various (Liver & Intestine) | 17 - 75 nM | [1] |

| IC50 (ACAT Inhibition) | HepG2 cells | 6 nM | |

| IC50 (ACAT Inhibition) | THP-1 cells | 63 nM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Dosage | Effect | Reference |

| Cholesterol Absorption Inhibition (ED50) | Hamsters | 6 µg/kg | 50% reduction | [1] |

| Cholesterol Absorption Inhibition (ED50) | Rabbits | 10 µg/kg | 50% reduction | [1] |

| Cholesterol Absorption Inhibition | Cynomolgus Monkeys | 10 mg/kg | 40% reduction | [1] |

| Cholesterol Absorption Inhibition | African Green Monkeys | 10 mg/kg | 26% reduction | [1] |

| LDL Cholesterol Reduction | Monkeys | Not specified | ~30% decrease | [1] |